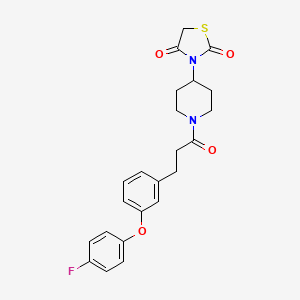

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4S/c24-17-5-7-19(8-6-17)30-20-3-1-2-16(14-20)4-9-21(27)25-12-10-18(11-13-25)26-22(28)15-31-23(26)29/h1-3,5-8,14,18H,4,9-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVWTSYYLANDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a brominated pyrazole-azetidine hybrid with boronic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocycle Variations

Key Observations :

Functional Group Modifications

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in the user’s compound) may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors like 4a .

- Extended aromatic systems (e.g., imidazo[1,2-b]pyridazine in YPC-21440) improve kinase selectivity and potency compared to simpler aryl groups .

Comparison with Functional Analogs

Anticancer Agents

Key Observations :

- The user’s compound lacks direct anticancer data, but its fluorophenoxy group may mimic the hydrophobic interactions seen in Raf/MEK/ERK inhibitors .

Anti-Inflammatory Agents

| Compound Name | Target | Activity vs. Reference Drug | Reference |

|---|---|---|---|

| 4a (furan-substituted TZD) | COX-2 | IC₅₀: 0.82 μM (Diclofenac IC₅₀: 0.76 μM) | |

| User’s compound | Not reported | Hypothesized COX-2 inhibition |

Key Observations :

- Piperidine and fluorophenoxy groups in the user’s compound may enhance COX-2 binding compared to furan-based analogs, but experimental validation is needed .

Biological Activity

The compound 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that exhibits a range of biological activities. This article synthesizes current research findings, including its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the thiazolidine-2,4-dione class, which is known for its diverse biological properties. The specific structure includes a piperidine ring and a fluorophenoxy group, which contribute to its pharmacological profile.

Pharmacological Activities

Research indicates that thiazolidine derivatives, including the compound , possess several biological activities:

- Antidiabetic Effects : Thiazolidinediones are primarily recognized for their role as insulin sensitizers in diabetes management. They activate peroxisome proliferator-activated receptors (PPARs), leading to improved glucose metabolism and insulin sensitivity .

- Anticancer Properties : Some studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated the ability to induce apoptosis in cancer cells by targeting topoisomerases .

- Antimicrobial and Antioxidant Activity : The thiazolidine scaffold has been associated with antimicrobial and antioxidant effects. These properties are crucial for developing treatments against infections and oxidative stress-related diseases .

The biological activity of this compound is largely attributed to its interaction with PPARs. Upon binding to these receptors, it promotes the transcription of genes involved in glucose and lipid metabolism. Additionally, the compound may exert anticancer effects by disrupting DNA replication processes through topoisomerase inhibition .

Case Studies and Research Findings

Several studies have explored the efficacy of thiazolidine derivatives:

- Antidiabetic Activity : A study demonstrated that thiazolidinediones improved glycemic control in diabetic animal models by enhancing insulin sensitivity .

- Anticancer Activity : Research indicated that certain thiazolidine derivatives could significantly reduce the viability of various cancer cell lines (e.g., MCF-7) by inducing apoptosis through intrinsic pathways .

- In Silico Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in inflammation and cancer progression, indicating its potential as a lead compound for drug development .

Data Summary Table

Q & A

Basic: What are the standard synthetic protocols for this compound, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the piperidin-4-yl-thiazolidine-2,4-dione core. Key steps include:

- Coupling reactions : The 4-fluorophenoxy phenyl propanoyl group is introduced via nucleophilic acyl substitution or amidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for condensation steps, while ethanol may be used for cyclization .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions are employed depending on the reaction step .

Validation : Intermediates are monitored using TLC (for reaction progress) and HPLC (for purity >95%). Final characterization relies on ¹H/¹³C NMR and FT-IR to confirm functional groups and regiochemistry .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS identifies volatile by-products .

- Spectroscopy :

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Methodological Answer:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation steps, while higher temperatures (80–100°C) accelerate cyclization .

- Catalyst screening : Computational tools (e.g., DFT calculations) predict optimal catalysts (e.g., p-toluenesulfonic acid for esterification) .

- Solvent optimization : Mixed solvents (e.g., DCM:MeOH 4:1) balance solubility and reaction kinetics .

Example : In a 2025 study, replacing THF with DMF increased yield from 62% to 78% by enhancing intermediate stability .

Advanced: How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and incubation times (e.g., 48 hrs) .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenoxy vs. methoxyphenyl substituents) to identify pharmacophore contributions .

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial assays) to account for variability in MIC measurements .

Advanced: What computational strategies aid in predicting reactivity and designing derivatives?

Methodological Answer:

- Quantum mechanics : DFT calculations model transition states for acylation/cyclization steps .

- Molecular docking : Predict binding affinity to targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .

- Machine learning : Train models on existing thiazolidinone datasets to predict solubility or toxicity .

Advanced: How to establish structure-activity relationships (SAR) for this compound’s biological effects?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified fluorophenoxy or piperidine groups (e.g., 3-methoxypropyl vs. hexyl chains) .

- Pharmacophore mapping : Identify critical moieties (e.g., thiazolidinone ring’s C=O group) via 3D-QSAR .

- Biological profiling : Test derivatives against panels of enzymes (e.g., COX-2 for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.